2'-Deoxycytidine-5'-diphosphate trisodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

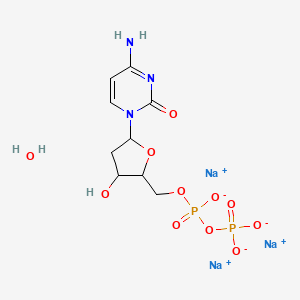

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate is a nucleotide diphosphate that plays a crucial role in various biochemical processes. It is an endogenous metabolite involved in DNA biosynthesis and reverse transcription. The compound is composed of a nucleobase (cytosine) attached to deoxyribose and a chain of two phosphate residues, with three sodium ions and water molecules forming the hydrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :

- Dissolve deoxycytidine in an appropriate amount of water to form a solution.

- Add trisodium phosphate to the deoxycytidine solution at room temperature.

- Allow the reaction to proceed for several hours.

- Filter the reaction mixture to obtain the product as a white crystalline powder.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.

Hydrolysis: The compound can be hydrolyzed to yield deoxycytidine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.

Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the compound.

Major Products

Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.

Hydrolysis: The major products are deoxycytidine and inorganic phosphate.

Scientific Research Applications

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate has several scientific research applications, including :

Chemistry: It is used as a substrate in nucleotide diphosphate kinase reactions to produce 2’-deoxycytidine-5’-triphosphate.

Biology: The compound is involved in DNA biosynthesis and reverse transcription, making it essential for studying DNA replication and repair mechanisms.

Medicine: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair are critical.

Industry: The compound is utilized in the production of nucleotides and nucleosides for various biochemical assays and diagnostic kits.

Mechanism of Action

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate exerts its effects by serving as a substrate for nucleotide diphosphate kinase, which phosphorylates it to form 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA by DNA polymerases during DNA synthesis . The compound also plays a role in reverse transcription, where it is used by reverse transcriptases to synthesize complementary DNA from RNA templates.

Comparison with Similar Compounds

Similar Compounds

2’-Deoxycytidine-5’-triphosphate: A triphosphate form that is directly involved in DNA synthesis.

2’-Deoxyuridine-5’-diphosphate: A similar nucleotide diphosphate involved in DNA synthesis and repair.

Cytidine-5’-diphosphate: A ribonucleotide diphosphate involved in RNA synthesis.

Uniqueness

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate is unique due to its specific role in DNA biosynthesis and reverse transcription. Unlike its ribonucleotide counterparts, it is specifically involved in the synthesis of deoxyribonucleic acid (DNA), making it crucial for genetic research and applications.

Properties

Molecular Formula |

C9H14N3Na3O11P2 |

|---|---|

Molecular Weight |

471.14 g/mol |

IUPAC Name |

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate |

InChI |

InChI=1S/C9H15N3O10P2.3Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;;1H2/q;3*+1;/p-3 |

InChI Key |

DNKSTBDUNOLCRJ-UHFFFAOYSA-K |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)

![1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)

![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)

![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)

![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)

![4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12498628.png)

![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)